what is the chemical structure of Afatinib Impurity C
what is the chemical structure of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Afatinib Impurity C, a known related substance to the potent tyrosine kinase inhibitor, Afatinib. This document elucidates the chemical structure, offers available quantitative data, and outlines general experimental methodologies for its analysis. Furthermore, a visualization of the signaling pathway targeted by Afatinib is presented to contextualize the significance of the active pharmaceutical ingredient.
Introduction: Defining Afatinib and its Stereoisomeric Impurity
Afatinib is a targeted cancer therapy that functions as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. It is primarily used in the treatment of non-small cell lung cancer (NSCLC).
Initial investigations into "Afatinib Impurity C" revealed conflicting information across various sources. However, a consensus among major chemical suppliers and in scientific literature identifies Afatinib Impurity C by the Chemical Abstracts Service (CAS) number 945553-91-3 . This compound is the (R)-stereoisomer of Afatinib, differing in the chirality of the tetrahydrofuran moiety. The active pharmaceutical ingredient, Afatinib, possesses the (S)-configuration at this stereocenter. This subtle structural difference underscores the importance of precise stereochemical control during synthesis and the need for accurate analytical methods to ensure the purity and safety of the final drug product.
Chemical Structure and Quantitative Data
The definitive chemical structure of Afatinib Impurity C is presented below, in comparison to its parent compound, Afatinib.
Afatinib:
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IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1]
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CAS Number: 850140-72-6
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Molecular Formula: C₂₄H₂₅ClFN₅O₃[1]
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Molecular Weight: 485.94 g/mol [2]
Afatinib Impurity C:
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IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3]
The following table summarizes the key quantitative data for both compounds for ease of comparison.
| Property | Afatinib | Afatinib Impurity C |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1] | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3] |
| CAS Number | 850140-72-6 | 945553-91-3[2][3][4][5] |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃[1] | C₂₄H₂₅ClFN₅O₃[2][4][5] |
| Molecular Weight | 485.94 g/mol [2] | 485.94 g/mol [2][4][5] |
| Stereochemistry | (S)-isomer at the tetrahydrofuran ring | (R)-isomer at the tetrahydrofuran ring |
Experimental Protocols for Analysis
General Protocol for Isolation and Characterization:
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Stress Degradation Studies: To understand the formation of impurities, Afatinib dimaleate is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[1]
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Chromatographic Separation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed to separate the parent drug from its degradation products. A typical method might employ a C18 column with a gradient elution using a buffered mobile phase.[1]
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Isolation: Preparative HPLC is utilized to isolate the impurity of interest in sufficient quantity for structural elucidation.[1]
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Structural Characterization:
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Mass Spectrometry (MS): High-resolution mass spectrometry, such as LC-Q-TOF/MS/MS, is used to determine the exact mass and fragmentation pattern of the impurity, confirming its molecular formula.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to definitively determine the chemical structure and stereochemistry of the isolated impurity.[1]
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Signaling Pathway Inhibition by Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and ErbB4, thereby inhibiting their signaling activity. This blockade disrupts downstream pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The following diagram illustrates this mechanism of action.
Caption: Afatinib's inhibition of ErbB family receptor signaling.
Conclusion
Afatinib Impurity C, the (R)-stereoisomer of Afatinib, is a critical process-related impurity that requires careful monitoring and control in the manufacturing of the active pharmaceutical ingredient. While sharing the same molecular formula and weight as Afatinib, its different spatial arrangement can potentially impact its pharmacological and toxicological profile. The analytical methodologies outlined provide a framework for the identification and characterization of this and other related substances, ensuring the quality and safety of Afatinib for patient use. Understanding the mechanism of action of Afatinib further highlights the importance of delivering a pure and well-characterized drug substance for optimal therapeutic outcomes.
References
- 1. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. niperhyd.ac.in [niperhyd.ac.in]
- 4. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]
- 5. theaspd.com [theaspd.com]
